molecular formula C22H24N4O4 B2388963 3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946371-93-3

3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2388963
CAS No.: 946371-93-3
M. Wt: 408.458
InChI Key: PLCJGMORORPFEB-UHFFFAOYSA-N
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Description

3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chromen-2-one core, a piperazine ring, and a substituted pyrimidinyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. This can be achieved through a condensation reaction between salicylaldehyde and ethyl acetoacetate, followed by cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Chromen-2-one derivatives: Similar core structure but different substituents.

  • Piperazine derivatives: Similar piperazine ring but different functional groups.

  • Pyrimidinyl derivatives: Similar pyrimidinyl group but different substituents.

This compound represents a promising area of research with the potential to contribute significantly to scientific advancements. Its versatility and unique properties make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

3-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14(2)29-20-13-19(23-15(3)24-20)25-8-10-26(11-9-25)21(27)17-12-16-6-4-5-7-18(16)30-22(17)28/h4-7,12-14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCJGMORORPFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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